molecular formula C6H9N3O B143963 N-ethyl-1H-imidazole-5-carboxamide CAS No. 137480-25-2

N-ethyl-1H-imidazole-5-carboxamide

Cat. No. B143963
M. Wt: 139.16 g/mol
InChI Key: LCDNTSRTGDTBIF-UHFFFAOYSA-N
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Description

“N-ethyl-1H-imidazole-5-carboxamide” is a chemical compound that belongs to the class of imidazoles . Imidazoles are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two double bonds . They are key components in many functional molecules and are used in a variety of applications .


Synthesis Analysis

The synthesis of imidazole derivatives involves a coupling reaction between imidazoles-5-carbonyl chloride and amino benzophenones . The reaction conditions are mild enough for the inclusion of a variety of functional groups . The reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of “N-ethyl-1H-imidazole-5-carboxamide” is characterized by the presence of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The molecular weight of a similar compound, “N-methyl-1H-imidazole-5-carboxamide”, is 125.13 .


Chemical Reactions Analysis

Imidazole derivatives, including “N-ethyl-1H-imidazole-5-carboxamide”, can participate in various chemical reactions. For instance, they can undergo a coupling reaction with amino benzophenones to form new compounds . They can also react with trimethylsilyl cyanide to form N-methoxy-N-methylcyanoformamide .


Physical And Chemical Properties Analysis

“N-ethyl-1H-imidazole-5-carboxamide” is likely to be a white or colorless solid that is highly soluble in water and other polar solvents . The molecular weight of a similar compound, “N-methyl-1H-imidazole-5-carboxamide”, is 125.13 .

Future Directions

The future directions in the research of “N-ethyl-1H-imidazole-5-carboxamide” and other imidazole derivatives could involve the development of new drugs to overcome antimicrobial resistance problems . The broad range of biological activities exhibited by imidazole derivatives makes them promising candidates for the development of novel therapeutic agents .

properties

IUPAC Name

N-ethyl-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-8-6(10)5-3-7-4-9-5/h3-4H,2H2,1H3,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDNTSRTGDTBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648789
Record name N-Ethyl-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-1H-imidazole-5-carboxamide

CAS RN

137480-25-2
Record name N-Ethyl-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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